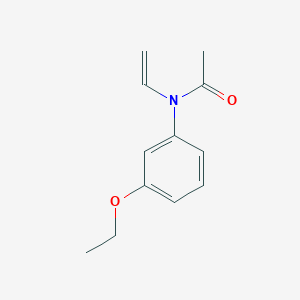![molecular formula C21H16O5 B127522 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde CAS No. 235106-86-2](/img/structure/B127522.png)
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde, also known as FHB, is a compound that has attracted significant scientific interest due to its potential biological and pharmacological applications. This compound is a member of the family of hydroxybenzaldehydes, which are known to possess antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. It also induces apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Efectos Bioquímicos Y Fisiológicos
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been shown to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which are known to contribute to the development of various diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed through spectroscopic techniques. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also possesses various biological and pharmacological properties, which make it a promising candidate for the development of new drugs. However, 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde also has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to fully elucidate its biological effects.
Direcciones Futuras
There are several future directions for the study of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. One area of research is the development of new drugs based on 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has shown promising results in preclinical studies, and more research is needed to develop new drugs that can be used in the clinic. Another area of research is the elucidation of the mechanism of action of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde. More research is needed to fully understand how 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde modulates various signaling pathways in the body. Finally, more research is needed to explore the potential therapeutic applications of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde in various diseases such as cancer, diabetes, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde involves the reaction of 5-formyl-2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, and the resulting product is purified through recrystallization. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has been extensively studied for its potential biological and pharmacological applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde has also been shown to possess anticancer properties, and it has been studied for its potential use in cancer therapy.
Propiedades
Número CAS |
235106-86-2 |
|---|---|
Nombre del producto |
3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
Fórmula molecular |
C21H16O5 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
3-[(5-formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C21H16O5/c22-11-13-1-7-19(25)17(9-13)21(15-3-5-16(24)6-4-15)18-10-14(12-23)2-8-20(18)26/h1-12,21,24-26H |
Clave InChI |
IPFWHYSIEQXUGB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
SMILES canónico |
C1=CC(=CC=C1C(C2=C(C=CC(=C2)C=O)O)C3=C(C=CC(=C3)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



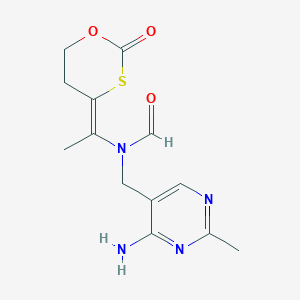
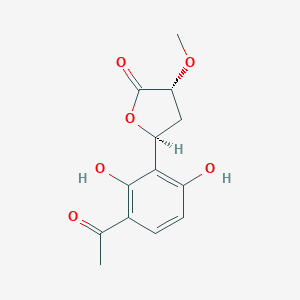
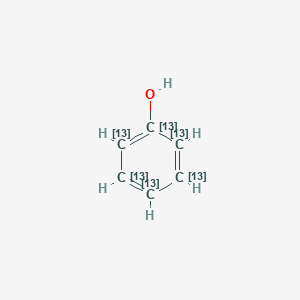
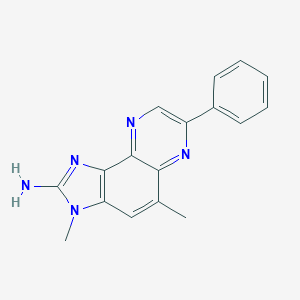
![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)
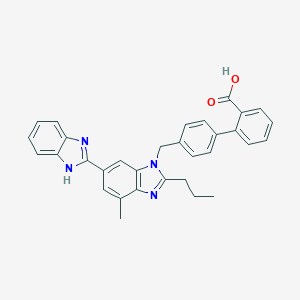
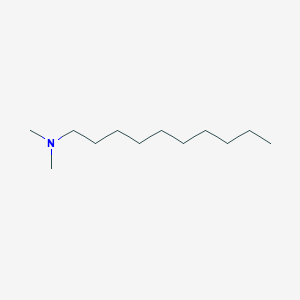
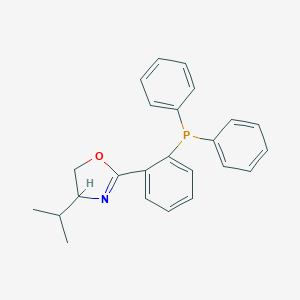
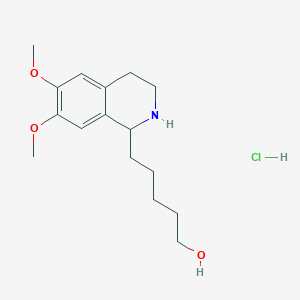
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)


